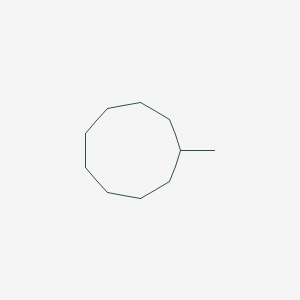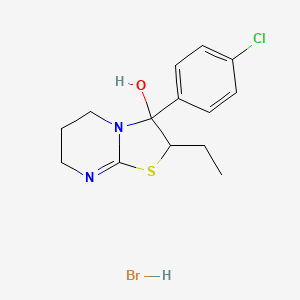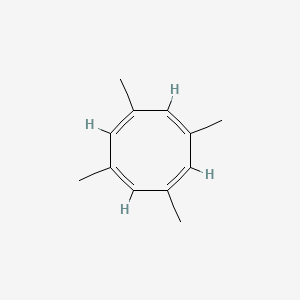
3,4-Diphenylhexane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylhexane-3,4-diol is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Diphenylhexane-3,4-diol can be synthesized through the reduction of propiophenone in a 0.2 M tetraethylammonium bromide solution in dimethylformamide. The reaction is carried out under diaphragmless galvanostatic electrolysis using platinum (or copper, nickel) cathode and magnesium (or zinc) anode at a current of 0.2 A and a temperature of 30°C . This method yields a mixture of meso and dl-isomers in a 1:3.3 ratio with an overall yield of 76% based on the loaded propiophenone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of electrochemical reduction and optimization of reaction conditions can be scaled up for industrial applications. The use of efficient electrolysis setups and continuous flow reactors can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenylhexane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of hexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,4-Diphenylhexane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-diphenylhexane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-3,4-diphenylhexane: Similar structure but with methyl groups instead of hydroxyl groups.
3,4-Diethylhexane-3,4-diol: Similar structure but with ethyl groups instead of phenyl groups.
Propiedades
Número CAS |
10442-33-8 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
3,4-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C18H22O2/c1-3-17(19,15-11-7-5-8-12-15)18(20,4-2)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |
Clave InChI |
WHCRBGPYJAJNCO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(CC)(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
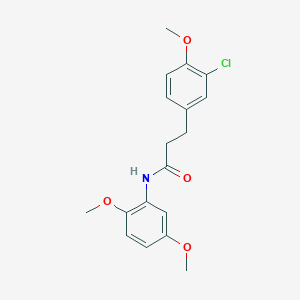
![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)

![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)
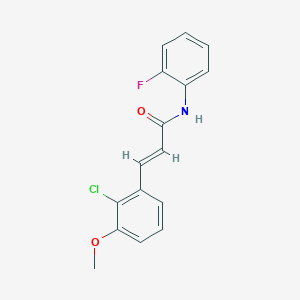

![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)
